Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a significant compound in medicinal chemistry, primarily known for its role as a kinase inhibitor. This compound has garnered attention due to its potential applications in biological systems and various scientific research fields. The molecular formula of methyl 7-aminobenzo[b]thiophene-2-carboxylate is , indicating the presence of nitrogen, oxygen, and sulfur in its structure.
Methyl 7-aminobenzo[b]thiophene-2-carboxylate can be synthesized from readily available starting materials, including 2-halobenzonitriles and methyl thioglycolate. It belongs to the class of benzo[b]thiophene derivatives, which are characterized by their fused benzene and thiophene rings. This compound is classified as an aromatic amine and a carboxylic acid derivative due to the presence of both an amino group and a carboxylate moiety.
The synthesis of methyl 7-aminobenzo[b]thiophene-2-carboxylate typically involves the following steps:
This method has been highlighted for its efficiency, allowing for rapid access to the desired product while minimizing reaction times compared to traditional heating methods.
The molecular structure of methyl 7-aminobenzo[b]thiophene-2-carboxylate features a benzothiophene core with an amino group at the 7-position and a carboxylate group at the 2-position. The structural representation can be denoted using various chemical notation systems, such as:
InChI=1S/C10H9NO2S/c1-15-10(12)8-5-6-3-2-4-7(11)9(6)16-8/h2-5,11H,1H3
This representation indicates the connectivity of atoms within the molecule, providing insights into its reactivity and interaction with biological targets.
Methyl 7-aminobenzo[b]thiophene-2-carboxylate can participate in several chemical reactions:
These reactions expand the utility of methyl 7-aminobenzo[b]thiophene-2-carboxylate in synthesizing more complex molecules for medicinal applications.
The mechanism of action of methyl 7-aminobenzo[b]thiophene-2-carboxylate is primarily linked to its role as a kinase inhibitor. In biological systems, it interacts with specific kinases involved in cell signaling pathways. By inhibiting these enzymes, it can disrupt processes such as cell proliferation and survival, which are critical in cancer biology .
The compound may also act through other mechanisms by binding to various biomolecules, influencing their function and contributing to its potential therapeutic effects.
Methyl 7-aminobenzo[b]thiophene-2-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its applicability in various research contexts.
Methyl 7-aminobenzo[b]thiophene-2-carboxylate has diverse applications across multiple scientific fields:
This compound's versatility makes it a valuable target for ongoing research aimed at discovering new therapeutic agents and materials.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4